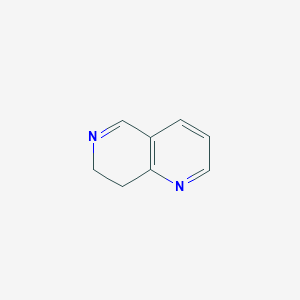

7,8-Dihydro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

7,8-dihydro-1,6-naphthyridine |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,6H,3,5H2 |

InChI Key |

YBGJHZGRVXCQHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 7,8 Dihydro 1,6 Naphthyridine and Its Derivatives

Classical Approaches to Dihydronaphthyridine Ring Systems

Classical synthetic strategies have traditionally relied on the formation of the core heterocyclic structure through intramolecular cyclization reactions or the convergence of multiple components in a single pot.

Cyclization Reactions for Core Scaffold Formation

The formation of the 7,8-dihydro-1,6-naphthyridine ring system can be effectively achieved through intramolecular cyclization. A notable example involves an ammonia-mediated, one-pot hydroamination/cyclization reaction. In this approach, a 2-vinyl-3-acylpyridine derivative serves as the precursor. nih.gov When this substrate is heated in methanol under ammonia (B1221849) pressure, it undergoes a cyclization process to yield the corresponding this compound. nih.govacs.org For instance, 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide was synthesized in a 79% yield by heating its vinyl acylpyridine precursor at 60°C in a methanol solution pressurized with ammonia. nih.govacs.org

Another classical method relevant to the broader class of fused pyridines is the Pictet-Spengler reaction. While its application to inactivated pyridine (B92270) rings has limitations, it was employed in an early synthesis of a related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, demonstrating its utility in forming such bicyclic systems from pyridinylethylamine precursors. nih.govacs.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular scaffolds like 1,6-naphthyridines from simple starting materials in a single step. rsc.org Although often yielding fully aromatized or otherwise substituted naphthyridine systems, these strategies are fundamental to creating the core structure which can be a precursor to dihydro derivatives. These reactions are prized for their efficiency, structural diversity, and ability to construct complex molecules from simple precursors. rsc.org

Several MCR strategies have been developed for the synthesis of various 1,6-naphthyridine (B1220473) derivatives. These methods often tolerate a wide range of functional groups and proceed under various catalytic conditions, including catalyst-free systems. rsc.org

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor sulfonic acid (CSA) | Pyrano and Furano Naphthyridines ekb.eg |

| Aromatic Aldehyde, Malononitrile, 1,6-Dimethylpyridin-2(1H)-one, Substituted Aniline | Ceric ammonium (B1175870) nitrate (CAN) / Neat | 1,8-Naphthyridine (B1210474) Derivatives rsc.org |

| 2-Aminonicotinaldehyde, Meldrum's acid, Alcohols | Anhydrous iron chloride / Reflux | 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates rsc.org |

Modern Catalytic Methods in Dihydronaphthyridine Synthesis

Contemporary synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Both transition-metal catalysis and organocatalysis have been applied to the synthesis of the 1,6-naphthyridine framework.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is pivotal in the synthesis of precursors for the this compound scaffold and for its subsequent diversification. mdpi.com A key step in a highly efficient synthesis of a dihydronaphthyridine intermediate is a Heck-type vinylation. nih.gov This reaction couples a chloropyridine precursor with ethylene gas, demonstrating an atom-economical approach to install the necessary vinyl group for the subsequent cyclization. nih.govnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions, are employed for the functionalization of the 1,6-naphthyridine core. A method involving the conversion of 1,6-naphthyridine-5,7-diones into highly reactive 1,6-naphthyridine-5,7-ditriflates allows for the rapid and regioselective introduction of various substituents at the C5 and C7 positions. acs.org Ruthenium catalysis has also proven essential, particularly in the hydrogenation of the dihydronaphthyridine ring, which is a critical step in asymmetric syntheses. nih.govnih.gov

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, presents a complementary approach to metal-based catalysis. In the context of 1,6-naphthyridine synthesis, organocatalysts have been utilized in multi-component reactions to generate fused naphthyridine derivatives. For example, Camphor sulfonic acid (CSA), a chiral organocatalyst, has been successfully used to catalyze a diastereoselective ABB' type multi-component coupling reaction between 4-aminopyridine and cyclic enol ethers, yielding pyrano and furano naphthyridine derivatives. ekb.eg This highlights the potential of organocatalysis to construct complex heterocyclic systems related to the 1,6-naphthyridine family.

Asymmetric Synthesis of Chiral this compound Scaffolds

The development of methods for the asymmetric synthesis of chiral 1,6-naphthyridine derivatives is of high importance due to the prevalence of chiral scaffolds in pharmaceuticals. A benchmark achievement in this area is the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine, where the key stereocenter is established via the asymmetric reduction of a this compound intermediate. nih.govnih.gov

The core of this strategy is a ruthenium-catalyzed enantioselective transfer hydrogenation of the C=N double bond within the dihydronaphthyridine ring. nih.gov A screening of various hydrogenation conditions and catalysts, including those based on Ruthenium, Rhodium, and Iridium, was conducted to optimize the reaction. The most effective results were achieved using a specific chiral ruthenium catalyst. nih.gov The reaction of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide with ammonium formate (B1220265) as the hydrogen source, catalyzed by chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), produced the desired chiral product with high conversion and excellent enantioselectivity. nih.govacs.org

| Entry | Catalyst | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | [RuCl(p-cymene)((R,R)-Ts-DPEN)] | (R,R)-Ts-DPEN | >99 | 95 |

| 2 | [RuCl(p-cymene)((R,R)-Ms-DPEN)] | (R,R)-Ms-DPEN | >99 | 94 |

| 3 | [RuCl(p-cymene)((R,R)-Ns-DPEN)] | (R,R)-Ns-DPEN | >99 | 91 |

| 4 | [RuCl(p-cymene)((R,R)-iBs-DPEN)] | (R,R)-iBs-DPEN | >99 | 97 |

| 5 | [Rh(cod)Cl]₂ | (R,R)-Ts-DPEN | <1 | N/A |

| 6 | [Ir(cod)Cl]₂ | (R,R)-Ts-DPEN | <1 | N/A |

DPEN: diphenylethylenediamine; Ts: tosyl; Ms: mesyl; Ns: nosyl; iBs: isobutanesulfonyl

This asymmetric transformation represents the first example of an enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound, establishing a robust method for accessing chiral scaffolds built around the this compound core. nih.govnih.gov

Enantioselective Cyclization Strategies

Enantioselective synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine system, a close derivative of the dihydronaphthyridine core, has been achieved through methods that establish the key chiral center during the formation of the heterocyclic ring. A notable strategy involves a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org This key step transforms a prochiral 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide intermediate into the chiral (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide. nih.govacs.org

This reaction is highly efficient and atom-economical, proceeding without the need for chromatographic purification, which makes it suitable for large-scale manufacturing. acs.org The process utilizes a specific chiral ruthenium catalyst, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), with ammonium formate as the hydrogen source. nih.govacs.org

Historically, other cyclization methods such as the Pictet-Spengler reaction have been employed to construct the tetrahydronaphthyridine ring system. nih.gov However, achieving high enantioselectivity with these traditional methods can be challenging. The development of catalytic asymmetric reactions represents a significant advancement in the field, providing direct access to the desired enantiomer with high purity. acs.org

| Reaction | Catalyst | Substrate | Product | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective Transfer Hydrogenation | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate | Ammonium formate, CH3CN, 35 °C, 24 h | Not explicitly stated for this step alone | High (implied by synthesis of enantiopure final product) | nih.govacs.org |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org For instance, an N-acylated oxazolidinone can direct the diastereoselective alkylation or aldol reaction at the α-carbon of the acyl group. wikipedia.org The chiral environment created by the auxiliary blocks one face of the enolate intermediate, forcing the electrophile to approach from the less hindered side. wikipedia.org

While a powerful and widely used method in organic synthesis, the application of chiral auxiliaries specifically for the synthesis of the this compound core is not extensively detailed in the surveyed literature. In a hypothetical scenario, a precursor containing a carboxylic acid could be coupled to a chiral auxiliary like a Whitesell's trans-2-phenyl-1-cyclohexanol. wikipedia.org The resulting ester could then undergo a diastereoselective cyclization or functionalization, with the auxiliary directing the formation of a new stereocenter before its subsequent removal.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of traditional chemical reactions. This approach leverages the high stereoselectivity, regioselectivity, and mild reaction conditions characteristic of enzymes.

Although specific chemoenzymatic routes for the synthesis of this compound were not found in the reviewed literature, the principles can be readily applied. A potential strategy could involve the enzymatic reduction of a ketone precursor to a chiral alcohol using a ketoreductase enzyme. This enantiopure alcohol could then serve as a key intermediate in a subsequent series of chemical reactions, such as intramolecular cyclization, to form the final chiral naphthyridine ring system. This approach would securely install the desired stereochemistry early in the synthetic sequence under mild, environmentally friendly conditions.

Stereoselective Synthesis of this compound Derivatives

Beyond establishing the initial chirality of the ring system, controlling the stereochemistry during subsequent modifications is critical for creating complex, highly substituted derivatives.

Diastereoselective Control in Functionalization

Once a chiral center is established on the this compound scaffold, it can influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective control. The pre-existing stereocenter creates a diastereotopic environment, meaning that reactions at nearby prochiral centers will favor the formation of one diastereomer over the other.

In the synthesis of complex molecules, the chiral naphthyridine core is often coupled with other functionalized or chiral building blocks. nih.gov The stereochemistry of the core can direct the approach of reagents, leading to a specific diastereomer. For example, the reaction of a chiral tetrahydronaphthyridine with an electrophile could proceed with high diastereoselectivity due to steric hindrance from substituents on the chiral ring, guiding the electrophile to the more accessible face of the molecule. This principle is fundamental in building complex natural product-like molecules where multiple stereocenters must be correctly oriented relative to each other. nih.gov

Regioselective Synthesis of Substituted Systems

Regioselectivity refers to the control of which position on a molecule a reaction occurs. In the context of the 1,6-naphthyridine scaffold, it is often necessary to introduce substituents at specific positions (e.g., C5, C7, or C8) to modulate biological activity. acs.org

A powerful method for achieving regioselective functionalization involves the use of heteroaryl ditriflates. acs.org Starting from a 1,6-naphthyridine-5,7-dione, a ditriflate intermediate can be formed, rendering the C5 and C7 positions highly electrophilic and susceptible to nucleophilic substitution or cross-coupling reactions. acs.org

The different reactivity of the two triflate groups, or the sequential addition of reagents, allows for the controlled and regioselective introduction of two different functional groups. For example, an amine can be selectively substituted at the C5 position, followed by a Suzuki or Kumada coupling reaction at the C7 position. acs.org This strategy provides a rapid and versatile route to a wide array of highly substituted 1,6-naphthyridine derivatives. acs.orgnih.gov

| Starting Material | Reagent 1 (for C5) | Reagent 2 (for C7) | Product Structure | Reference |

| 1,6-Naphthyridine-5,7-ditriflate | Amine | Methylmagnesium bromide (Kumada coupling) | 5-Amino-7-methyl-1,6-naphthyridine derivative | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine | Arylboronic acid (Suzuki coupling) | 5-Amino-7-aryl-1,6-naphthyridine derivative | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine | Zinc cyanide (Pd-catalyzed cyanation) | 5-Amino-7-cyano-1,6-naphthyridine derivative | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine | Triethylsilane (Reduction) | 5-Amino-1,6-naphthyridine derivative (H at C7) | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridines.

Key green strategies include the use of environmentally benign solvents, such as water or ethanol, to replace more hazardous organic solvents. rsc.orgrsc.org Catalyst-free conditions or the use of reusable, non-toxic catalysts are also preferred. rsc.orgtandfonline.com For example, multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and can significantly reduce waste. tandfonline.comresearchgate.net The synthesis of certain naphthyridine derivatives has been achieved through one-pot reactions in water or without any solvent at all, minimizing the environmental impact of the process. tandfonline.comresearchgate.net

Furthermore, developing synthetic routes that avoid lengthy purification steps like column chromatography, as seen in the asymmetric synthesis of the TAK-828F scaffold, aligns with green chemistry goals by reducing solvent consumption and waste generation. acs.org These approaches not only make the synthesis more environmentally friendly but can also lead to more efficient and cost-effective production processes. researchgate.net

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstone principles of green chemistry that have been applied to the synthesis of naphthyridine derivatives. These approaches not only reduce the environmental impact of chemical processes but can also offer unique reactivity and selectivity.

One notable approach to the synthesis of 1,2-dihydro nih.govacs.org-naphthyridine derivatives is through grindstone chemistry. This solvent-free and catalyst-free method involves the simple grinding of ketones, malononitrile, and amines in a mortar at room temperature. The reaction proceeds rapidly, typically within 5–7 minutes, affording the desired products in high yields of 90–97%. researchgate.net This technique, also referred to as 'e-chemistry' due to being easy, effective, economical, and eco-friendly, represents a significant step towards sustainable chemical manufacturing. researchgate.net

Aqueous media have also been successfully employed for the synthesis of related naphthyridine structures. For instance, a cascade reaction of a malononitrile dimer and an aldehyde in water has been shown to produce 5,7-diamino-2-(dicyanomethyl)-4-(4-oxobutyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile. researchgate.netresearchgate.net This approach highlights the advantages of using water as a green solvent, which can lead to improved yields and a simplified methodology compared to reactions in organic solvents. researchgate.net In the synthesis of the this compound-5(6H)-one ring system, a key step involves the use of 50% aqueous acetic acid, demonstrating the utility of aqueous reagents in the construction of the core structure. umich.edu

The following table summarizes representative examples of solvent-free and aqueous media syntheses of 1,6-naphthyridine derivatives.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Ketones, Malononitrile, Amines | 1,2-Dihydro nih.govacs.org-naphthyridine derivatives | Grinding, Room Temperature, 5-7 min | 90-97 | researchgate.net |

| Malononitrile dimer, Aldehyde | 5,7-diamino-2-(dicyanomethyl)-4-(4-oxobutyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile | Water, Reflux | - | researchgate.netresearchgate.net |

| 2-Ethenyl-3-pyridinecarboxylic acid, methyl ester | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | 50% aqueous Acetic Acid, Ammonium Chloride, Reflux | - | umich.edu |

Sustainable Catalysis and Reagent Selection

The selection of catalysts and reagents is paramount in developing sustainable synthetic methodologies. The focus is on using non-toxic, recyclable catalysts and atom-economical reagents to minimize waste and environmental harm.

In the realm of sustainable catalysis, ionic liquids have emerged as promising green alternatives to traditional catalysts and solvents. For the synthesis of functionalized nih.govacs.org-naphthyridines, the ionic liquid [Et3NH][HSO4] has been utilized as an efficient and reusable catalyst under solvent-free conditions. researchgate.net This protocol offers several advantages, including short reaction times, a simple experimental workup, and the avoidance of toxic organic solvents and anhydrous conditions. researchgate.net

Ruthenium-based catalysts have also been employed in the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. Specifically, a ruthenium-catalyzed enantioselective transfer hydrogenation is a key step in the synthesis of a precursor to TAK-828F, a potent RORγt inverse agonist. nih.govacs.org This reaction utilizes chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) as the catalyst and ammonium formate as the hydrogen source in acetonitrile (B52724). nih.govacs.org While not strictly in an aqueous medium, the principles of asymmetric catalysis contribute to the sustainability of the process by producing a specific stereoisomer, thus avoiding the need for chiral separations.

The following table provides examples of sustainable catalysis in the synthesis of 1,6-naphthyridine derivatives.

| Starting Material | Product | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Ketone, Malononitrile, Amine | Functionalized nih.govacs.org-naphthyridines | [Et3NH][HSO4] | Solvent-free | - | researchgate.net |

| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) / Ammonium formate | Acetonitrile | - | nih.govacs.org |

Reactivity and Reaction Mechanisms of 7,8 Dihydro 1,6 Naphthyridine

Electrophilic Aromatic Substitution Patterns

The structure of 7,8-Dihydro-1,6-naphthyridine features two distinct rings with opposing reactivities towards electrophiles. The pyridine (B92270) ring, containing N-1, is inherently electron-deficient due to the electronegativity of the nitrogen atom and is therefore generally deactivated towards electrophilic aromatic substitution (EAS). Reactions on this ring typically require harsh conditions and proceed slowly.

Conversely, the 7,8-dihydropyridine ring possesses the characteristics of an enamine, specifically in the C4-C4a-N8 region. This makes the ring electron-rich and highly activated towards EAS. The nitrogen atom (N-8) can donate its lone-pair electrons into the π-system, significantly increasing the nucleophilicity of the C-5 and C-7 positions. Therefore, electrophilic attack is predicted to occur preferentially at the C-5 position, influenced by both electronic effects and steric accessibility. Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylations would be expected to show high regioselectivity for the dihydropyridine (B1217469) ring.

Nucleophilic Addition and Substitution Reactions

The dual nature of the this compound scaffold also dictates its reactivity with nucleophiles. The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the C-2 or C-4 positions.

More directly relevant to the dihydro scaffold, derivatives such as 1,6-naphthyridine-5,7-ditriflates serve as highly reactive intermediates for difunctionalization. In these systems, the triflate at the C-5 position is exceptionally labile and undergoes facile SNAr reactions with a wide range of nucleophiles. Research has demonstrated that nitrogen nucleophiles (amines) and sulfur nucleophiles (thiols) readily displace the C-5 triflate at room temperature. acs.org Subsequent palladium-catalyzed coupling reactions can then functionalize the C-7 position, allowing for rapid, one-pot synthesis of diverse 5,7-disubstituted 1,6-naphthyridines. acs.org

Furthermore, the C7=N6 double bond in the dihydropyridine ring has imine character, making it a prime site for nucleophilic addition. This is most clearly demonstrated in reduction reactions where a hydride acts as the nucleophile (see Section 3.3). Other nucleophiles, such as organometallic reagents, could foreseeably add to the C-7 position, leading to the formation of 7-substituted tetrahydronaphthyridines after quenching.

| Reaction Type | Position | Nucleophile | Conditions | Product Type |

| SNAr | C-5 | Amines, Thiols | Room Temperature | 5-substituted-7-triflate-1,6-naphthyridine |

| Nucleophilic Addition | C-7 | Hydride (H⁻) | Catalytic Transfer Hydrogenation | 5,6,7,8-Tetrahydro-1,6-naphthyridine (B1252419) |

Oxidation and Reduction Pathways

The this compound core can readily undergo both oxidation and reduction, highlighting the flexibility of its oxidation state.

Oxidation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the fully aromatic 1,6-naphthyridine (B1220473) system. This process restores the aromaticity of the second ring, which is a strong thermodynamic driving force. In some synthetic preparations of substituted 7,8-dihydro-1,6-naphthyridines, the formation of aromatized byproducts has been observed, presumably due to oxidation by residual oxygen in the reaction mixture. nih.gov Deliberate aromatization can be achieved using standard dehydrogenation reagents.

Reduction: The imine-like C=N bond within the dihydropyridine ring is readily reduced to an amine, yielding the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridine. This transformation is often a key step in the synthesis of biologically active molecules. nih.gov Asymmetric reduction has been successfully achieved using ruthenium-catalyzed transfer hydrogenation. This method provides high enantioselectivity, demonstrating precise control over the stereochemistry at the newly formed chiral center. nih.gov

Below is a table summarizing the conditions for the asymmetric reduction of a dihydronaphthyridine derivative.

| Catalyst | Hydrogen Source | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

| RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH/Et₃N | CH₃CN | 35 °C | 92% | >99% |

(Data derived from the asymmetric synthesis of a precursor to the RORγt inverse agonist TAK-828F, which features the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold) nih.gov

Heterocyclic Ring-Opening and Ring-Closing Reactions

The formation and, to a lesser extent, the cleavage of the this compound ring system are important aspects of its chemistry.

Ring-Closing Reactions: One of the most efficient methods for constructing the this compound core is through intramolecular cyclization. An exemplary modern approach involves a one-pot hydroamination/cyclization of a 2-vinyl-3-acylpyridine precursor. nih.gov In this reaction, ammonia (B1221849) first adds to the vinyl group (hydroamination), and the resulting amine then undergoes intramolecular condensation with the adjacent acyl group to form the dihydropyridine ring. This atom-economical process provides direct access to the target heterocyclic system in good yield. nih.gov

Ring-Opening Reactions: While the bicyclic structure is generally stable, ring-opening reactions can occur under specific conditions, though they are less commonly reported for this specific scaffold compared to ring-formation. Such reactions would likely require significant activation, for instance, through quaternization of a ring nitrogen followed by nucleophilic attack, leading to cleavage of a C-N bond. General methodologies for pyridine ring-opening, such as those involving sequential reactions to convert them into other aromatic systems, could potentially be adapted, but specific examples for this compound are not prevalent in the literature. nih.gov

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

While dedicated studies to isolate and characterize reaction intermediates for this compound are limited, their nature can be inferred from well-established mechanistic principles.

Electrophilic Aromatic Substitution: The key intermediate in the EAS reaction on the activated dihydropyridine ring is a resonance-stabilized carbocation known as a sigma complex or arenium ion. Attack of an electrophile at C-5 generates a positive charge that is delocalized across the enamine system, including onto the N-8 atom, which enhances its stability. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: In the SNAr of 5-triflate-1,6-naphthyridine derivatives, the reaction proceeds through a Meisenheimer-like intermediate. The nucleophile adds to the C-5 position, forming a tetrahedral sp³-hybridized carbon and a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the heterocyclic ring and the triflate group. acs.org

Reduction: The catalytic transfer hydrogenation likely proceeds via an iminium ion intermediate. Protonation of the N-6 nitrogen would activate the C7=N6 bond towards nucleophilic attack by a hydride species delivered from the catalyst-formate complex.

Kinetic and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, qualitative assessments can be made.

Kinetics: In electrophilic aromatic substitution, the initial attack of the π-system on the electrophile to form the sigma complex is the slow, rate-determining step, as it involves the temporary disruption of the aromatic system. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is fast. For SNAr reactions, the rate is dependent on the nature of the nucleophile, the leaving group, and the solvent. The high reactivity of 5-triflate derivatives is due to the excellent leaving group ability of the triflate anion. acs.org

Thermodynamics: Reactions that lead to the aromatization of the dihydropyridine ring are generally thermodynamically favorable due to the large resonance stabilization energy gained. Conversely, reactions like nucleophilic addition to the aromatic pyridine ring are typically thermodynamically disfavored unless the resulting intermediate can be stabilized or the aromaticity can be restored through a subsequent elimination step. The reduction of the dihydropyridine ring is also thermodynamically favorable under the appropriate hydrogenation conditions, leading to the stable saturated heterocyclic system. nih.gov

Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, optimizing conditions, and elucidating mechanisms. For reactions involving this compound, either its formation or its subsequent functionalization, several spectroscopic techniques serve as powerful tools for in-situ monitoring. While detailed kinetic studies specifically on this compound are not extensively published, the principles of applying Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are well-established for the broader naphthyridine class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a premier technique for monitoring the progress of reactions in solution. It provides quantitative data on the consumption of reactants and the formation of products over time. A key reaction leading to dihydronaphthyridines is the partial hydrogenation of the parent naphthyridine scaffold.

In a reaction such as the selective hydrogenation of 1,6-naphthyridine to this compound, ¹H NMR spectroscopy allows for clear differentiation between the aromatic protons of the starting material and the aliphatic protons of the product. The disappearance of signals corresponding to the protons on the hydrogenated ring and the concurrent emergence of new, upfield signals provide a direct measure of the reaction's conversion. For instance, the aromatic protons H7 and H8 in 1,6-naphthyridine would be replaced by new signals in the aliphatic region for the CH₂ groups in the product.

Researchers often use NMR at the end of a reaction to determine crude yields by integrating product peaks against an internal standard, a practice that highlights the quantitative power of this technique in assessing reaction outcomes for this class of compounds. acs.org By acquiring spectra at regular intervals, a kinetic profile can be constructed.

Interactive Table 1: Expected ¹H NMR Signal Changes during Hydrogenation of 1,6-Naphthyridine Note: Chemical shifts (δ) are illustrative and depend on the solvent and specific reaction conditions.

| Compound | Monitored Protons | Expected Chemical Shift (ppm) | Observation During Reaction |

| 1,6-Naphthyridine (Reactant) | H-7, H-8 | ~8.5 - 9.0 | Signal intensity decreases |

| This compound (Product) | -CH₂- (at C7, C8) | ~2.5 - 3.5 | Signal intensity increases |

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is highly effective for monitoring changes in functional groups throughout a reaction. mt.com This method tracks the concentration of key chemical species by measuring the absorption of infrared radiation at specific vibrational frequencies.

For the formation of this compound via hydrogenation, FTIR spectroscopy would monitor the following changes:

Decrease in the intensity of absorption bands corresponding to the aromatic C=C and C=N stretching vibrations of the 1,6-naphthyridine ring system.

Increase in the intensity of bands associated with the C-H stretching and bending vibrations of the newly formed sp³-hybridized CH₂ groups in the saturated portion of the molecule.

This technique provides real-time kinetic data without the need for sample extraction, making it ideal for process optimization and safety monitoring.

Interactive Table 2: Key IR Vibrational Frequencies for Monitoring Hydrogenation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Aromatic C=C/C=N (Reactant) | Stretch | 1500 - 1650 | Peak intensity decreases |

| Aliphatic C-H (Product) | Stretch | 2850 - 2960 | Peak intensity increases |

| Aliphatic C-H (Product) | Bend | 1350 - 1470 | Peak intensity increases |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for monitoring reactions that involve a change in electronic conjugation. The fully aromatic 1,6-naphthyridine possesses an extensive π-electron system, resulting in characteristic π → π* absorption bands in the UV region. nih.govnih.gov

When one of the pyridine rings is hydrogenated to form this compound, the conjugation is partially disrupted. This change in the chromophore leads to a significant alteration in the UV-Vis spectrum, typically a hypsochromic (blue) shift of the maximum absorption wavelength (λmax). By monitoring the decrease in absorbance at the λmax of the starting material or the increase at the λmax of the product, the reaction progress can be tracked quantitatively using the Beer-Lambert law. This method is particularly suited for dilute solutions and for determining reaction kinetics.

Derivatization Strategies and Combinatorial Library Synthesis

Functionalization of the Dihydropyridine (B1217469) Ring

The dihydropyridine portion of the 7,8-dihydro-1,6-naphthyridine scaffold is a hub of reactivity, offering several avenues for structural modification. A primary transformation is the reduction of the C7-C8 double bond. For instance, the this compound core can be converted to the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) through catalytic hydrogenation. An example of this is the ruthenium-catalyzed enantioselective transfer hydrogenation of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide, which proceeds using ammonium (B1175870) formate (B1220265) as the hydrogen source to yield the saturated derivative. nih.govacs.org

Modifications on the Naphthyridine Nitrogen Atoms

The two nitrogen atoms in the 1,6-naphthyridine (B1220473) core, N1 in the pyridine (B92270) ring and N6 in the dihydropyridine ring, present distinct opportunities for derivatization. The N6 atom, being a secondary amine in the dihydropyridine ring, is particularly amenable to modification.

A common and critical strategy is the protection of the N6 amine, which prevents unwanted side reactions and allows for controlled, regioselective chemistry at other positions on the scaffold. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. For example, (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is an intermediate where the N6 position is protected, facilitating subsequent coupling reactions at the C5-carboxamide group. nih.govacs.org This N-acylation is a reversible modification, and the Boc group can be removed under acidic conditions, such as with hydrochloric acid in THF, to restore the secondary amine for further functionalization or to yield the final active compound. nih.govacs.org

While N-alkylation of the N6 position is also a viable strategy for introducing diversity, direct alkylation can sometimes lead to mixtures of products in related N-heterocyclic systems. beilstein-journals.orgnih.gov Therefore, protective group strategies are often preferred in library synthesis to ensure high yields and purity of the desired products.

Side-Chain Elaboration and Substituent Effects

Elaboration of side-chains at various positions of the this compound scaffold is a cornerstone of lead optimization, allowing for the fine-tuning of a compound's properties through the systematic study of substituent effects. Modern cross-coupling reactions are instrumental in this process, enabling the attachment of a wide array of chemical moieties.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgwikipedia.org The Suzuki reaction allows for the coupling of aryl or vinyl halides with organoboron species to introduce substituted biphenyls, styrenes, and other conjugated systems. organic-chemistry.orgharvard.edu The Buchwald-Hartwig amination facilitates the synthesis of aryl amines from aryl halides, a transformation that is central to many pharmaceutical compounds. organic-chemistry.orglibretexts.org

A practical example of side-chain elaboration involves the coupling of an aryl iodide, such as 5-iodo-7-fluoro-1,1-dimethyl-2,3-dihydro-1H-indene, to the C5-carboxamide of an N-Boc-protected dihydronaphthyridine. nih.govacs.org This reaction, often catalyzed by copper iodide with a ligand like N,N'-dimethylethylenediamine, demonstrates how complex, multi-ring side chains can be appended to the core scaffold. nih.govacs.org By varying the aryl halide partner in this reaction, a library of analogues can be generated to probe how different substituents on the indane ring affect biological activity. This systematic variation is essential for establishing structure-activity relationships (SAR). acs.org

| Position | Derivatization Reaction | Reagents/Catalyst | Attached Moiety Example |

| C5 | Amide Coupling | K₂CO₃, CuI, N,N'-dimethylethylenediamine | (7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl |

| C7-C8 | Catalytic Hydrogenation | Ru(II) catalyst, Ammonium formate | Conversion of dihydro- to tetrahydronaphthyridine |

| N6 | N-Acylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-Butoxycarbonyl (Boc) |

| N6 | N-Deacylation (Deprotection) | Hydrochloric Acid (HCl) | Free Amine (-NH-) |

Scaffold Diversification for Chemical Space Exploration

Scaffold diversification aims to create novel molecular architectures by making significant modifications to the core ring system, thereby accessing new regions of chemical space. mdpi.com This goes beyond simple side-chain decoration and can involve altering the scaffold's size, shape, and topology. For the this compound core, diversification can be achieved through annulation (fusing additional rings) or by using the scaffold as a synthon for more complex structures.

One approach involves using functional groups on the core as handles to build new rings. For instance, a derivative with appropriately placed functional groups on the pyridine or dihydropyridine ring could undergo intramolecular cyclization to form a tri- or tetracyclic system. While specific examples for the this compound core are specialized, the synthesis of related benzo[b] umich.eduorganic-chemistry.orgnaphthyridines illustrates this principle, where a tetrahydro-benzonaphthyridine scaffold is further functionalized with groups like phenylethynyl or indol-3-yl. mdpi.com Such modifications fundamentally change the shape and properties of the molecule compared to the parent bicyclic system. Exploring this expanded chemical space is crucial for discovering compounds with novel biological activities or improved pharmaceutical properties. nih.gov

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry leverages the derivatization strategies discussed previously to rapidly and systematically produce large, organized collections of related compounds known as chemical libraries. nih.gov These libraries are invaluable for screening for new drug leads and for efficiently mapping structure-activity relationships. The this compound scaffold is well-suited for such approaches due to its multiple, chemically distinct functionalization points.

The generation of a combinatorial library often starts with a common intermediate, the core scaffold, which is then subjected to a series of parallel reactions with a diverse set of building blocks. For example, a key intermediate like (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be reacted with a collection of different aryl halides in a multi-well plate format. nih.govacs.orgnih.gov This parallel synthesis approach allows for the creation of dozens or hundreds of unique products, each with a different side-chain, in a single experiment.

Mixture-based libraries, such as those used in positional scanning, can also be employed. nih.gov In this technique, mixtures of building blocks are used at each diversification step, allowing for the synthesis and screening of millions of compounds by testing a much smaller number of samples. nih.gov By identifying which mixtures are active, the specific functional groups responsible for the activity can be deconvoluted. This high-throughput methodology accelerates the discovery process, making it possible to efficiently navigate the vast chemical space surrounding the this compound scaffold to identify novel and potent bioactive molecules. mdpi.com

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of 7,8-Dihydro-1,6-naphthyridine in solution. It provides a wealth of information regarding the connectivity of atoms, the stereochemical relationships between them, and the dynamic processes the molecule undergoes.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the complete assignment of proton (¹H) and carbon (¹³C) signals in the this compound scaffold.

¹H NMR spectroscopy provides initial information on the chemical environment of the protons. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal dihedral angles between adjacent protons, offering clues about the conformation of the dihydropyridine (B1217469) ring.

¹³C NMR spectroscopy , often acquired with proton decoupling, gives a single peak for each unique carbon atom, with its chemical shift reflecting its hybridization and bonding environment.

2D NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, establishing the connectivity of the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.

| ¹H NMR Data for a Dihydronaphthyridine Derivative | |

| Proton | Chemical Shift (ppm) |

| H-2 | 8.25 (d, J = 4.5 Hz) |

| H-3 | 7.10 (dd, J = 8.0, 4.5 Hz) |

| H-4 | 7.80 (d, J = 8.0 Hz) |

| H-5 | 4.50 (s) |

| H-7 | 3.20 (t, J = 6.0 Hz) |

| H-8 | 2.80 (t, J = 6.0 Hz) |

| ¹³C NMR Data for a Dihydronaphthyridine Derivative | |

| Carbon | Chemical Shift (ppm) |

| C-2 | 148.5 |

| C-3 | 121.0 |

| C-4 | 135.2 |

| C-4a | 128.9 |

| C-5 | 45.3 |

| C-7 | 28.1 |

| C-8 | 25.6 |

| C-8a | 155.4 |

The flexibility of the dihydropyridine ring in this compound can lead to the existence of different conformers (rotamers). Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversions. At low temperatures, the exchange between conformers may be slow enough to observe separate signals for each species, while at higher temperatures, these signals coalesce into a time-averaged spectrum.

Furthermore, in substituted derivatives of this compound, the possibility of tautomerism exists. NMR can be a powerful tool to identify the predominant tautomeric form in solution and to study the equilibrium between different tautomers under various conditions. Changes in chemical shifts and coupling constants with solvent or temperature can provide evidence for tautomeric exchange.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique is invaluable for establishing the absolute configuration and solid-state conformation of this compound and its derivatives.

A single-crystal X-ray diffraction study of a suitable crystal of a this compound derivative would yield a detailed three-dimensional model of the molecule. This model provides accurate bond lengths, bond angles, and torsion angles, which define the conformation of the rings and the orientation of any substituents. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry, which is often crucial for understanding their biological activity.

| Selected Crystallographic Data for a Naphthyridine Derivative | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 15.678(4) |

| β (°) | 98.76(1) |

| V (ų) | 1602.5(7) |

| Z | 4 |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides insights into the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is important as they can influence the physical properties of the solid material, including its melting point, solubility, and stability. For instance, in the crystal structure of related naphthyridine compounds, intermolecular C-H···N hydrogen bonds have been observed to link molecules into infinite chains.

Mass Spectrometry for Mechanistic and Purity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of this compound, confirming its elemental composition, and providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, confirming the successful synthesis of the target molecule.

In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and to elucidate the connectivity of the atoms. Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. The fragmentation patterns can provide valuable information for confirming the structure of this compound and for identifying any impurities or byproducts from a chemical reaction. This makes mass spectrometry an essential tool for purity profiling and for mechanistic studies of reactions involving this compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₈H₈N₂. In mass spectrometry, this compound is typically analyzed after protonation, forming the molecular ion [M+H]⁺.

The exact mass of this protonated molecule can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074). This theoretical exact mass serves as a benchmark for comparison with the experimentally measured mass from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the analyte.

Below is an interactive data table detailing the theoretical exact mass calculation for the protonated molecular ion of this compound.

| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 9 (8 + 1 for [M+H]⁺) | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Total | 133.076573 |

This calculated exact mass of the [M+H]⁺ ion for C₈H₉N₂ is a critical piece of data for its unequivocal identification in complex mixtures or for the confirmation of its synthesis.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 133.0766) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable information about its connectivity and the stability of its substructures.

While specific experimental MS/MS data for this compound is scarce, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar nitrogen-containing heterocyclic compounds. The fragmentation of such compounds is often dictated by the stability of the resulting fragment ions and neutral losses.

A likely primary fragmentation event for the protonated this compound would involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or ethylene (C₂H₄), driven by the aromatization of the dihydropyridine ring. The pyridine (B92270) ring is generally more stable and less prone to initial fragmentation.

Below is an interactive data table of plausible fragment ions for this compound, their calculated exact masses, and the proposed neutral losses.

| Proposed Fragment Ion (m/z) | Calculated Exact Mass (Da) | Proposed Neutral Loss | Plausible Structure of Fragment |

| 106.0651 | 106.06512 | HCN (27.0109 Da) | [C₇H₈N]⁺ - Resulting from the cleavage of the dihydropyridine ring. |

| 105.0573 | 105.05727 | C₂H₄ (28.0313 Da) | [C₇H₅N₂]⁺ - Resulting from a retro-Diels-Alder-type fragmentation of the dihydropyridine ring. |

| 79.0444 | 79.04437 | C₃H₄N (54.0320 Da) | [C₅H₅N]⁺ - Pyridine ring fragment. |

| 78.0366 | 78.03662 | C₃H₅N (55.0398 Da) | [C₅H₄N]⁺ - Pyridinium cation. |

The fragmentation would likely proceed through a series of consecutive losses, leading to a cascade of smaller fragment ions. The relative abundance of these fragments would depend on the collision energy used and the intrinsic stability of each ion. The analysis of these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into electron distribution, orbital energies, and various reactivity parameters.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

Specific calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 7,8-Dihydro-1,6-naphthyridine are not available in the surveyed literature. These frontier orbitals are crucial for predicting a molecule's chemical reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For the this compound scaffold, the nitrogen atoms' lone pairs would likely contribute significantly to the HOMO, while the π-system of the pyridine (B92270) ring would be a major component of the LUMO.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, serve to quantify the reactivity of a chemical species. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Without specific HOMO and LUMO energy values for this compound, these descriptors cannot be calculated. In principle, such calculations would provide a quantitative measure of the molecule's tendency to accept or donate electrons, offering a theoretical basis for its reactivity in various chemical transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules.

Conformational Analysis via Molecular Mechanics and Dynamics

The structure of this compound includes a partially saturated ring fused to an aromatic pyridine ring. This introduces conformational flexibility. smolecule.com While specific molecular mechanics or dynamics studies on the parent compound are not documented, analysis of a derivative, tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, suggests that the 7,8-dihydro portion of the molecule is flexible. smolecule.com The six-membered saturated ring is expected to adopt various conformations, with a chair-like conformation likely being the most energetically stable. smolecule.com Molecular dynamics simulations would be instrumental in exploring the conformational landscape, identifying low-energy conformers, and understanding the dynamic behavior of the ring system over time.

Prediction of Binding Modes and Interaction Landscapes

The prediction of binding modes and interaction landscapes is a critical component of computational drug design. This typically involves molecular docking simulations to predict how a ligand might bind to a biological target, such as a protein or enzyme. While numerous studies have performed such simulations on complex derivatives of the this compound scaffold to explore their potential as therapeutic agents, this information is highly specific to the derivative and the biological target . For the parent compound, such studies are not available as it is not typically investigated as a bioactive agent itself but rather as a core scaffold for further chemical modification. A theoretical docking study would require a specific biological target to be identified.

Data Tables

As no specific numerical data from computational studies on this compound were found in the literature, data tables for electronic properties, orbital energies, reactivity descriptors, or conformational energies cannot be generated.

Structure-Activity Relationship (SAR) Modeling Methodologies

Computational and theoretical chemistry studies play a pivotal role in the rational design and optimization of novel therapeutic agents based on the this compound scaffold. By employing a range of in silico techniques, researchers can elucidate the complex relationships between the chemical structure of these compounds and their biological activity, thereby guiding synthetic efforts toward more potent and selective molecules. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, as well as ligand-based and structure-based design approaches, are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the this compound core, QSAR models are developed to predict the activity of novel analogs and to provide insights into the structural features that govern their therapeutic effects.

The development of a robust QSAR model begins with the compilation of a dataset of this compound derivatives with experimentally determined biological activities. A wide array of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and the number of specific atom types.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and a set of selected descriptors. brieflands.comchemmethod.com More advanced methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) can also be utilized to handle complex and non-linear relationships. chemmethod.com

A crucial aspect of QSAR model development is rigorous validation to ensure its predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds. chemmethod.com

For instance, a 3D-QSAR study on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, a related class of compounds, utilized the Comparative Molecular Field Analysis (CoMFA) method. This approach assesses the steric and electrostatic interactions between a probe atom and a set of aligned molecules to derive statistically relevant models for both fields. nih.gov Such models can generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. Similarly, a combined 3D-QSAR and molecular docking study on benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogues highlighted the crucial effects of electrostatic, hydrophobic, and hydrogen bond donor fields on their biological activity. ijpsonline.com

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond acceptors | Basic molecular properties and composition. ucsb.edu |

| Topological | Connectivity indices, Shape indices | Molecular size, shape, and branching. chemmethod.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic structure and reactivity. ucsb.edu |

| 3D Descriptors (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields | 3D spatial arrangement of physicochemical properties. ijpsonline.com |

Ligand-Based and Structure-Based Design Approaches

In the absence of a high-resolution structure of the biological target, ligand-based design approaches are invaluable for the development of new this compound derivatives. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

One of the primary ligand-based techniques is pharmacophore modeling . A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.com By aligning a set of active this compound analogues, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophoric requirements, a process known as virtual screening. mdpi.comresearchgate.net

Conversely, when the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves a detailed analysis of the binding site of the target to design molecules that can fit snugly and interact favorably with key amino acid residues.

Molecular docking is a key technique in structure-based design. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies can provide insights into their binding mode and help to rationalize their structure-activity relationships. For example, molecular docking studies on dibenzo[c,h] ijpsonline.comresearchgate.netnaphthyridine derivatives as Topoisomerase I inhibitors were used to construct hypothetical binding models and understand the forces stabilizing the drug-target-DNA ternary complexes. nih.gov Similarly, in silico molecular docking was employed to study the binding of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogues to the active site of HCMV pUL89 endonuclease. nih.gov The results of docking simulations, often expressed as a scoring function, can be used to rank and prioritize compounds for synthesis and biological evaluation.

| Design Approach | Key Technique | Principle | Application to this compound |

|---|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Identifies common chemical features in a series of active molecules. dovepress.com | Virtual screening for new scaffolds with similar features. mdpi.com |

| Structure-Based | Molecular Docking | Predicts the binding orientation of a ligand within a target's active site. nih.gov | Elucidating binding modes and guiding the design of derivatives with improved target interactions. nih.govnih.gov |

7,8 Dihydro 1,6 Naphthyridine As a Privileged Scaffold

Utility in Heterocyclic Chemistry

The 7,8-dihydro-1,6-naphthyridine framework is a valuable building block in heterocyclic chemistry, primarily owing to its synthetic accessibility and the reactivity of its constituent rings. The dihydropyridine (B1217469) ring offers a non-planar, flexible structure, while the pyridine (B92270) ring provides a site for aromatic substitutions. This combination allows for the creation of a wide array of derivatives with distinct three-dimensional arrangements.

A key synthetic route to this scaffold involves the asymmetric synthesis of the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419), which can then be selectively oxidized to the 7,8-dihydro derivative. For instance, an efficient synthesis has been developed featuring a ruthenium-catalyzed enantioselective transfer hydrogenation as a crucial step. nih.govacs.org Another notable method involves an unprecedented formation of a dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia (B1221849). nih.govacs.org These synthetic strategies provide access to chiral tetrahydronaphthyridine scaffolds which are precursors to potent biological agents. nih.govacs.org

The utility of this scaffold is further demonstrated by its role as a precursor in the synthesis of more complex molecules. For example, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide serves as a key intermediate in the development of potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists. nih.govacs.org

Scaffold Hybridization and Fused Ring Systems

The this compound core is an excellent candidate for scaffold hybridization and the construction of fused ring systems, leading to the development of novel polycyclic molecules with diverse biological activities. The inherent reactivity of the scaffold allows for the annulation of additional rings, thereby expanding its chemical space and potential for interacting with biological targets.

One approach to creating fused systems involves the intramolecular cyclization of appropriately substituted this compound derivatives. For example, derivatives of benzo[b] nih.govnih.govnaphthyridine have been synthesized and explored for their potential as monoamine oxidase (MAO) inhibitors. nih.govmdpi.com The synthesis of these fused systems often involves ring-closing methods analogous to those used in quinoline (B57606) synthesis. nih.govmdpi.com

Furthermore, the this compound scaffold can be incorporated into larger, more complex molecules through the formation of hybrid structures. This involves linking the scaffold to other pharmacophoric moieties to create compounds with dual or enhanced biological activities. While specific examples solely focused on the this compound are limited, the broader class of naphthyridines has been extensively used in the design of hybrid molecules, suggesting a similar potential for this specific scaffold. mdpi.com

Design Principles for New Chemical Entities Based on the Scaffold

The design of new chemical entities based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies and computational methods like molecular docking play a crucial role in this process.

A primary design consideration is the strategic placement of substituents on both the dihydropyridine and pyridine rings. For instance, in the development of RORγt inverse agonists, the substitution pattern on the tetrahydronaphthyridine precursor, which is closely related to the 7,8-dihydro scaffold, is critical for its activity. nih.gov The introduction of various functional groups can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with the target protein.

Molecular docking studies on related naphthyridine derivatives have revealed the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, with the active site of target proteins. figshare.comresearchgate.net These insights can be extrapolated to guide the design of this compound-based compounds. For example, the presence of hydrogen bond donor and acceptor groups at specific positions can significantly enhance binding affinity.

The general design principles for naphthyridine-based inhibitors often involve:

Exploitation of the nitrogen atoms for hydrogen bonding.

Modification of the aromatic ring to enhance π-π stacking interactions.

Introduction of chiral centers to achieve stereospecific binding.

Fine-tuning of physicochemical properties to improve drug-like characteristics.

These principles are evident in the design of various naphthyridine-based inhibitors, including those targeting HIV-1 integrase and topoisomerase I. nih.govacs.orgnih.gov

Influence of Scaffold Conformation on Molecular Recognition

The conformation of the this compound scaffold plays a pivotal role in its molecular recognition by biological targets. The partially saturated dihydropyridine ring imparts a degree of conformational flexibility that is absent in its fully aromatic counterparts. This flexibility allows the scaffold to adopt different spatial arrangements, which can be crucial for optimal binding to a protein's active site.

The chair and boat-like conformations of the dihydropyridine ring can position substituents in distinct orientations (axial and equatorial), leading to different interaction profiles with a receptor. This conformational adaptability can be harnessed in drug design to achieve higher affinity and selectivity. For example, in the development of CDK8/19 inhibitors based on a 2,8-disubstituted-1,6-naphthyridine scaffold, a twisted conformation was found to be beneficial for potent cell-based activity. nih.gov While this example is for a fully aromatic 1,6-naphthyridine (B1220473), the principle of conformational influence is even more pronounced in the partially saturated 7,8-dihydro analog.

Computational studies, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations of this compound derivatives and how these conformations influence their binding modes. The ability of the scaffold to present its substituents in a specific three-dimensional arrangement is a key determinant of its biological activity. The interplay between the scaffold's inherent flexibility and the steric and electronic effects of its substituents ultimately governs its molecular recognition properties. nih.gov

Analytical Methodologies for Research Scale Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the research-scale analysis of 7,8-Dihydro-1,6-naphthyridine, enabling its separation from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and versatile chromatographic methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurate purity determination and impurity profiling. A systematic approach to method development involves the careful selection of a stationary phase, mobile phase, and detector, followed by the optimization of chromatographic conditions to achieve the desired separation.

For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is a commonly employed mode. researchgate.net The choice of a stationary phase, typically a C18 or C8 bonded silica, provides a non-polar surface for the separation of moderately polar compounds. The mobile phase composition, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a key parameter for controlling the retention and selectivity of the separation. tandfonline.com The pH of the mobile phase can significantly influence the retention of basic compounds like this compound by altering their ionization state. tandfonline.com

A typical starting point for method development could involve a C18 column with a gradient elution from a low to a high percentage of organic modifier. The detection is commonly performed using a UV detector, as the naphthyridine ring system is expected to have a strong UV chromophore.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

The development process would involve adjusting the gradient slope, flow rate, and mobile phase pH to optimize the resolution between the main peak of this compound and any potential impurities. Validation of the developed method would then be necessary to ensure its accuracy, precision, linearity, and robustness.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed for the determination of volatile impurities or after derivatization to increase its volatility. For instance, silylation is a common derivatization technique for compounds containing N-H bonds.

The choice of the GC column is critical for achieving the desired separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is often a good starting point for the analysis of heterocyclic compounds. chromatographyonline.com The oven temperature program is optimized to ensure the separation of all components of interest within a reasonable analysis time. A flame ionization detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. cdc.gov

Table 2: Hypothetical GC Method Parameters for the Analysis of Volatilized this compound Derivatives

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (1:50) |

Method development in GC would focus on optimizing the temperature program to achieve baseline separation of the derivatized product from any by-products or excess derivatizing agent.

Chiral Separation Techniques for Enantiomeric Purity

For chiral derivatives of this compound, the determination of enantiomeric purity is a critical aspect of characterization. Chiral chromatography is the most widely used technique for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.govphenomenex.com

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find a combination that provides adequate resolution. Both normal-phase (using a mixture of alkanes and alcohols) and reversed-phase (using aqueous-organic mobile phases) chromatography can be employed, depending on the nature of the analyte and the CSP. nih.gov

Table 3: Exemplar Chiral HPLC Screening Conditions for a Derivative of this compound

| Parameter | Condition |

| Columns (Screening) | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA |

| Mobile Phases (Normal Phase) | n-Hexane/Isopropanol (90:10, 80:20, 70:30) |

| Mobile Phases (Reversed Phase) | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

The selection of the optimal CSP and mobile phase is based on achieving the best separation factor (α) and resolution (Rs) between the enantiomeric peaks.

Preparative Chiral Chromatography

Once an analytical chiral separation method is developed, it can be scaled up to preparative chromatography for the isolation of individual enantiomers. nih.gov Preparative chiral chromatography utilizes larger columns and higher flow rates to process larger quantities of the racemic mixture. sigmaaldrich.com The goal is to obtain the enantiomers with high purity and in sufficient amounts for further studies. The choice between batch HPLC and continuous methods like simulated moving bed (SMB) chromatography depends on the scale of the separation required. researchgate.net

Table 4: General Parameters for Preparative Chiral HPLC Scale-up

| Parameter | Consideration |

| Column Dimensions | Increased diameter and length for higher loading capacity |

| Particle Size | Larger particle size (e.g., 10-20 µm) to reduce backpressure |

| Flow Rate | Increased proportionally to the column cross-sectional area |

| Sample Concentration | Optimized to maximize throughput without compromising resolution |

| Fraction Collection | Timed or peak-based collection of the separated enantiomers |

Thermogravimetric Analysis (TGA) for Thermal Stability in Research

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In a research setting, TGA is a valuable tool for assessing the thermal stability of compounds like this compound.

The TGA thermogram provides information about the decomposition temperature and the presence of any volatile components, such as residual solvents or water. The analysis is typically performed by heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

For a stable heterocyclic compound, the TGA curve would show a flat baseline until the onset of decomposition, at which point a significant mass loss would be observed. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Table 5: Representative TGA Data for a Stable Heterocyclic Compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |